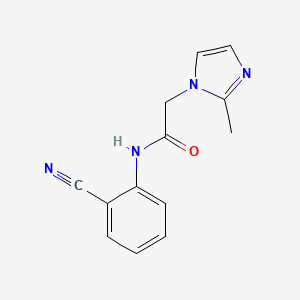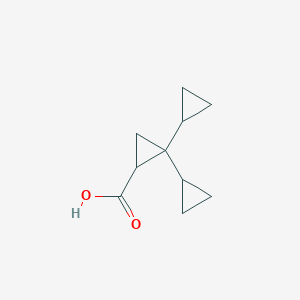
2,2-dicyclopropylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its three cyclopropane rings. This compound falls under the category of carboxylic acids, which are known for their carboxyl functional group (-COOH). The presence of multiple cyclopropane rings in its structure makes it an interesting subject for chemical research due to the inherent strain and reactivity associated with cyclopropane rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyclopropylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with a suitable base to form the cyclopropylmethyl anion, which then undergoes a series of reactions to introduce the carboxyl group. Another method involves the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with carbon dioxide to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce this compound on a commercial scale.
化学反应分析
Types of Reactions
2,2-Dicyclopropylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学研究应用
2,2-Dicyclopropylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-dicyclopropylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s cyclopropane rings introduce strain, making it highly reactive and capable of forming covalent bonds with nucleophilic sites on enzymes and proteins. This reactivity can lead to the inhibition or activation of specific biochemical pathways, depending on the target and context.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog with a single cyclopropane ring.
2,2-Dichlorocyclopropanecarboxylic acid: Contains chlorine substituents on the cyclopropane ring.
1-Aminocyclopropane-1-carboxylic acid: An amino acid derivative with a cyclopropane ring.
Uniqueness
2,2-Dicyclopropylcyclopropane-1-carboxylic acid is unique due to the presence of three cyclopropane rings, which impart significant ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2,2-dicyclopropylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c11-9(12)8-5-10(8,6-1-2-6)7-3-4-7/h6-8H,1-5H2,(H,11,12) |
InChI 键 |
LAIUQHIEFSCKNI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2(CC2C(=O)O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


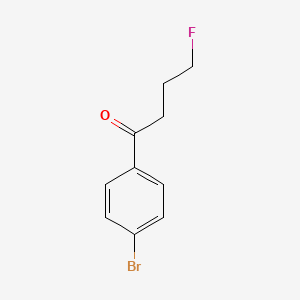
![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)
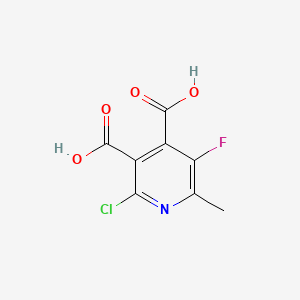


![4-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14898459.png)
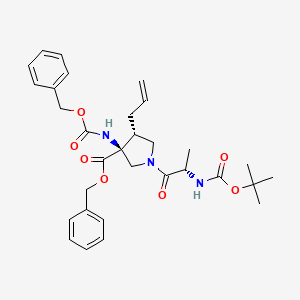
![n-(3-(1h-Pyrazol-1-yl)propyl)benzo[d]thiazol-2-amine](/img/structure/B14898471.png)
![7-ethyl-5-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B14898477.png)
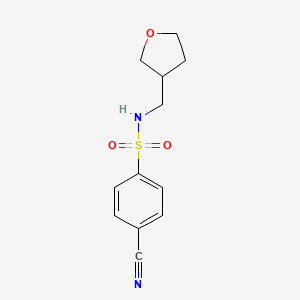

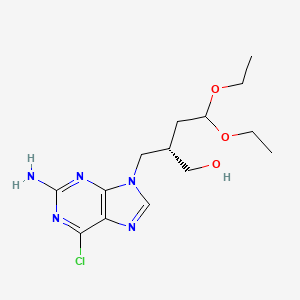
![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
